molecular formula C5H4ClNO3S B3142803 (2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride CAS No. 51226-17-6

(2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride

Cat. No.: B3142803
CAS No.: 51226-17-6
M. Wt: 193.61 g/mol
InChI Key: RUZCTNSHSRPPSW-UHFFFAOYSA-N
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Description

Contextualization within Thiazolidinedione Chemistry

Thiazolidinediones (TZDs) are a class of heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen atoms, with two carbonyl groups at positions 2 and 4. sigmaaldrich.com This scaffold is of particular interest in medicinal chemistry due to its presence in a variety of biologically active molecules. researchgate.net The TZD core itself is a versatile pharmacophore, and modifications at the 3- and 5-positions of the ring have led to the development of compounds with a wide spectrum of therapeutic activities, including antidiabetic, anti-inflammatory, antimicrobial, and anticancer properties. asianpubs.org

(2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride serves as a key derivative within this chemical family, providing a reactive handle at the 5-position. This allows for the covalent attachment of the thiazolidinedione moiety to other molecules, thereby enabling the exploration of new chemical space and the generation of novel derivatives with potentially enhanced or new biological activities. The synthesis of this acetyl chloride is typically achieved by treating the corresponding carboxylic acid, (2,4-Dioxo-thiazolidin-5-yl)-acetic acid, with a chlorinating agent like thionyl chloride (SOCl₂). researchgate.net

Significance of Acyl Chlorides as Central Synthetic Intermediates in Organic Chemistry

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the -COCl functional group. nih.gov They are among the most reactive derivatives of carboxylic acids, a property that makes them exceptionally useful as intermediates in organic synthesis. nih.gov The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing nature of the chlorine atom, makes acyl chlorides susceptible to nucleophilic attack.

This reactivity allows for the efficient formation of a variety of functional groups, including esters (through reaction with alcohols), amides (through reaction with amines), and anhydrides (through reaction with carboxylates). In the context of this compound, this reactivity is harnessed to covalently link the thiazolidinedione scaffold to diverse molecular architectures, facilitating the creation of new chemical entities for biological screening and materials science applications. The use of the acyl chloride provides a direct and often high-yielding route to these derivatives, solidifying its importance as a central synthetic intermediate.

Current Research Trajectories and Future Directions for this compound

Current research involving this compound is largely focused on its application as a building block in the synthesis of novel compounds with potential therapeutic value. The ability to readily form amide and ester linkages has been exploited by researchers to create libraries of new thiazolidinedione derivatives for biological evaluation.

One prominent research direction is the synthesis of hybrid molecules that combine the thiazolidinedione scaffold with other pharmacologically active moieties. For instance, this compound has been reacted with various amines and phenols to generate new compounds that are then screened for their biological activities.

A notable area of investigation is in the development of new antimicrobial agents. Research has shown that derivatives synthesized from this compound exhibit promising activity against various bacterial strains. In one study, a series of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives were synthesized and showed activity primarily against Gram-positive bacteria. nih.gov Another study detailed the synthesis of thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids, which also demonstrated antibacterial properties.

Furthermore, the synthesis of novel anticancer agents is another active research trajectory. Scientists have synthesized new thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various tumor cell lines, such as A549 (lung carcinoma), HepG2 (liver carcinoma), and MCF-7 (breast cancer). researchgate.net

Examples of Research Applications for this compound Derivatives

Derivative Class Research Focus Example Findings
Amides Central Nervous System Activity Synthesis of amides with 1,2,4-triazole (B32235) substituents to study their effects on the central nervous system in mice.
Esters Antibacterial Activity Synthesis of ester-linked hybrids containing other heterocyclic systems like rhodanine (B49660) and 2-thiohydantoin (B1682308), showing activity against Gram-positive bacteria. nih.gov

Future directions for research involving this compound are expected to continue to expand upon its use as a versatile synthetic intermediate. The exploration of new reaction partners for this acyl chloride will likely lead to the discovery of novel compounds with unique biological activities. Moreover, the development of more efficient and sustainable synthetic methods for its derivatives will be of interest. As our understanding of the structure-activity relationships of thiazolidinedione derivatives grows, this compound will undoubtedly remain a valuable tool for the rational design and synthesis of next-generation therapeutic agents and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3S/c6-3(8)1-2-4(9)7-5(10)11-2/h2H,1H2,(H,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZCTNSHSRPPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(=O)S1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279006
Record name 2,4-Dioxo-5-thiazolidineacetyl chloride
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Molecular Weight

193.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51226-17-6
Record name 2,4-Dioxo-5-thiazolidineacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51226-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dioxo-5-thiazolidineacetyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID401279006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Dioxo Thiazolidin 5 Yl Acetyl Chloride

Precursor Synthesis: From (2,4-Dioxo-thiazolidin-5-yl)acetic Acid

The immediate precursor to (2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride is (2,4-Dioxo-thiazolidin-5-yl)acetic acid. The synthesis of this carboxylic acid is a key step that establishes the core thiazolidine-2,4-dione structure with the necessary acetic acid side chain.

Derivation of (2,4-Dioxo-thiazolidin-5-yl)acetic Acid from Thiazolidine-2,4-dione Scaffolds

A common and effective method for the synthesis of (2,4-Dioxo-thiazolidin-5-yl)acetic acid involves the reaction of thiourea (B124793) and maleic anhydride (B1165640). researchgate.net This approach provides a direct route to the desired thiazolidine-2,4-dione ring system functionalized with an acetic acid group at the 5-position. The reaction is typically carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid. researchgate.net

The proposed mechanism for this reaction involves two main stages. Initially, a nucleophilic addition of thiourea to maleic anhydride occurs, leading to the formation of an intermediate. This is followed by an intramolecular cyclization and subsequent rearrangement to yield the stable 2,4-thiazolidinedione-5-acetic acid. This method is advantageous due to the ready availability of the starting materials and the relatively straightforward reaction conditions.

Acyl Chloride Formation via Halogenation Reactions

The conversion of the carboxylic acid group of (2,4-Dioxo-thiazolidin-5-yl)acetic acid into an acyl chloride is a standard transformation in organic synthesis. This is typically achieved through the use of a suitable chlorinating agent.

Utilization of Thionyl Chloride (SOCl₂) as a Chlorinating Agent

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides due to its high reactivity and the convenient removal of byproducts. nih.gov In the synthesis of this compound, (2,4-Dioxo-thiazolidin-5-yl)acetic acid is treated with thionyl chloride. researchgate.net The reaction is often carried out in an anhydrous solvent, such as 1,4-dioxane (B91453), and may be facilitated by the addition of a catalytic amount of N,N-dimethylformamide (DMF). researchgate.netyoutube.com

The mechanism of this reaction begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent loss of a proton to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon in a nucleophilic acyl substitution. The intermediate collapses, leading to the formation of the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl), both of which are gaseous byproducts and are easily removed from the reaction mixture.

General Principles of Alternative Chlorinating Reagents in Acyl Chloride Synthesis (e.g., Phosphorus Chlorides)

While thionyl chloride is a common choice, other chlorinating agents such as phosphorus chlorides can also be employed for the synthesis of acyl chlorides from carboxylic acids. The two most common phosphorus-based reagents for this transformation are phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅).

With phosphorus pentachloride (PCl₅) , the reaction with a carboxylic acid yields the corresponding acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride (HCl). askfilo.com The reaction mechanism involves the attack of the carboxylic acid on the phosphorus atom of PCl₅.

In the case of phosphorus trichloride (PCl₃) , three equivalents of the carboxylic acid react with one equivalent of PCl₃ to produce three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃).

The choice between these reagents often depends on the specific substrate and the desired reaction conditions. A key consideration is the nature of the byproducts and the ease of their separation from the desired acyl chloride.

Optimized Reaction Conditions and Parameters for Synthesis

To ensure a high yield and purity of this compound, careful control of the reaction conditions is essential.

Role of Anhydrous Solvent Systems (e.g., Anhydrous Dioxane)

The use of an anhydrous solvent system is critical in the synthesis of acyl chlorides. researchgate.net this compound, like other acyl chlorides, is highly reactive towards nucleophiles, particularly water. In the presence of moisture, the acyl chloride will readily hydrolyze back to the corresponding carboxylic acid, ((2,4-Dioxo-thiazolidin-5-yl)acetic acid), thus reducing the yield of the desired product.

Anhydrous dioxane is a suitable solvent for this reaction as it is relatively inert and can dissolve the starting carboxylic acid. researchgate.net Its anhydrous nature prevents the undesirable hydrolysis of the product. Other anhydrous aprotic solvents could also potentially be used, with the choice depending on factors such as solubility of the reactants and the reaction temperature. The reaction is typically carried out under reflux to ensure it proceeds to completion. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2,4 Dioxo Thiazolidin 5 Yl Acetyl Chloride

Fundamental Reaction Mechanisms Involving the Acyl Chloride Moiety

The carbon atom of the acyl chloride group in (2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride is highly electrophilic. This is due to the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms bonded to the carbonyl carbon, which renders it susceptible to nucleophilic attack. libretexts.org

The nucleophilic acyl substitution reaction of acyl chlorides does not occur in a single, concerted step. Instead, it proceeds through a well-established stepwise mechanism known as nucleophilic addition-elimination. libretexts.orglibretexts.org

The process involves two distinct stages:

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. In this intermediate, the former carbonyl oxygen carries a negative charge. libretexts.orglibretexts.org

Elimination: The tetrahedral intermediate is transient. It collapses by reforming the carbon-oxygen double bond, which in turn leads to the expulsion of the most stable leaving group. The chloride ion is an excellent leaving group, and its departure is the final step in the elimination stage. libretexts.orglibretexts.org A subsequent deprotonation of the nucleophilic atom, often by a base or another nucleophile molecule, yields the final substitution product and a chloride salt or HCl. libretexts.org

Reactivity with Nitrogen-Containing Nucleophiles

The high reactivity of this compound makes it a valuable reagent for forming amide bonds through reactions with a wide range of nitrogen-based nucleophiles.

This compound reacts readily, often violently, with primary and secondary amines to form N-substituted amides. libretexts.org The reaction mechanism follows the nucleophilic addition-elimination pathway, where the lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile. libretexts.orglibretexts.org Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride produced during the reaction, forming an ammonium (B1175870) chloride salt. libretexts.org Alternatively, an external non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) can be used to scavenge the HCl. ptfarm.plfishersci.it

In a similar fashion to primary amines, this compound reacts with ammonia (B1221849) to yield the corresponding primary amide, 2-(2,4-dioxothiazolidin-5-yl)acetamide. This reaction also proceeds via the nucleophilic addition-elimination mechanism. A concentrated solution of ammonia is typically used to provide a sufficient excess to act as both the nucleophile and the base to neutralize the liberated HCl.

The reactivity of this compound extends to various heterocyclic amines, enabling the synthesis of complex molecules with potential pharmacological applications. ptfarm.plmdpi.com These reactions are crucial for creating hybrid molecules that incorporate the thiazolidinedione scaffold.

Research has demonstrated the successful synthesis of novel amides by reacting this compound with 1,2,4-triazole (B32235) and its derivatives. ptfarm.plnih.govresearchgate.net These reactions are typically carried out in an anhydrous solvent such as 1,4-dioxane (B91453) in the presence of triethylamine to act as a base. ptfarm.plresearchgate.net The nucleophilic nitrogen of the triazole ring attacks the acyl chloride, leading to substitution at the N1 position of the 1,2,4-triazole ring. ptfarm.plresearchgate.net

Table 1: Synthesis of 1,2,4-Triazole Amide Derivatives of this compound. ptfarm.plresearchgate.net
Reactant (1,2,4-Triazole Derivative)ProductYield (%)Melting Point (°C)
1,2,4-Triazole1-[(2,4-Dioxothiazolidin-5-yl)acetyl]-1,2,4-triazole55205-207
4-Phenyl-1,2,4-triazolin-5-one1-[(2,4-Dioxothiazolidin-5-yl)acetyl]-5-oxo-4-phenyl-4,5-dihydro-1,2,4-triazole60220-221
4-Phenyl-1,2,4-triazolin-5-thione1-[(2,4-Dioxothiazolidin-5-yl)acetyl]-5-thioxo-4-phenyl-4,5-dihydro-1,2,4-triazole65225-226

Similarly, this acyl chloride is expected to react with other nitrogen-containing heterocycles like 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and piperazines. The exocyclic amino groups on substituted 1,3,4-thiadiazoles or the secondary amine nitrogens in the piperazine (B1678402) ring can act as potent nucleophiles, leading to the formation of new amide-linked derivatives. mdpi.combu.edu.eg For example, the alkylation of the piperazine moiety in the antimicrobial agent norfloxacin (B1679917) with chloroacetyl chloride derivatives is a known synthetic strategy, highlighting the feasibility of such reactions. mdpi.com

Synthesis of Acylthiosemicarbazides and Subsequent Cyclization to Thio/Oxadiazoles

This compound serves as a valuable precursor for the synthesis of acylthiosemicarbazides, which are key intermediates in the preparation of various five-membered heterocycles, such as 1,3,4-thiadiazoles and 1,3,4-oxadiazoles. The initial step involves the nucleophilic acyl substitution reaction between the acetyl chloride and a thiosemicarbazide (B42300) derivative.

In a representative synthesis, (5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides, which are structurally related to the title compound, have been shown to react with 4-phenylthiosemicarbazide (B147422) in anhydrous dioxane in the presence of triethylamine. This reaction proceeds smoothly to afford the corresponding 1-[(5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl]-4-phenylthiosemicarbazides in good yields. masterorganicchemistry.com

The subsequent cyclization of these acylthiosemicarbazide intermediates can be directed towards either 1,3,4-thiadiazoles or 1,3,4-oxadiazoles, depending on the reaction conditions and the cyclizing agent employed.

Cyclization to 1,3,4-Thiadiazoles:

The acid-catalyzed cyclization of acylthiosemicarbazides is a common method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles. For instance, the cyclization of 1-[(5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl]-4-phenylthiosemicarbazides has been successfully achieved in an acidic medium to yield 5-arylidene-2,4-dioxo-3-[(5-phenylamine-1,3,4-thiadiazol-2-yl)methyl]thiazolidines. masterorganicchemistry.com The mechanism of this reaction involves the protonation of the carbonyl oxygen of the acyl group, followed by an intramolecular nucleophilic attack by the sulfur atom of the thiourea (B124793) moiety and subsequent dehydration to form the aromatic thiadiazole ring.

Cyclization to 1,3,4-Oxadiazoles:

Alternatively, the acylthiosemicarbazide intermediates can be cyclized to form 1,3,4-oxadiazoles. This transformation typically involves an oxidative cyclization process. Various oxidizing agents can be employed for this purpose. The general mechanism is believed to involve the formation of an S-oxide intermediate, which then undergoes intramolecular cyclization with the elimination of a sulfur species. While specific examples starting from this compound are not extensively documented in the reviewed literature, the general methodology is well-established for a wide range of acylthiosemicarbazides.

Table 1: Synthesis of Acylthiosemicarbazides and their Cyclization to 1,3,4-Thiadiazoles Data derived from the reactions of (5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides.

Acyl Chloride PrecursorThiosemicarbazideAcylthiosemicarbazide ProductCyclization Condition1,3,4-Thiadiazole Product
(5-(4-Methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl chloride4-Phenylthiosemicarbazide1-{[5-(4-Methoxybenzylidene)-2,4-dioxothiazolidin-3-yl]acetyl}-4-phenylthiosemicarbazideAcidic medium5-(4-Methoxybenzylidene)-2,4-dioxo-3-[(5-phenylamine-1,3,4-thiadiazol-2-yl)methyl]thiazolidine
(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl chloride4-Phenylthiosemicarbazide1-{[5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl]acetyl}-4-phenylthiosemicarbazideAcidic medium5-(4-Chlorobenzylidene)-2,4-dioxo-3-[(5-phenylamine-1,3,4-thiadiazol-2-yl)methyl]thiazolidine
(5-(4-Dimethylaminobenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl chloride4-Phenylthiosemicarbazide1-{[5-(4-Dimethylaminobenzylidene)-2,4-dioxothiazolidin-3-yl]acetyl}-4-phenylthiosemicarbazideAcidic medium5-(4-Dimethylaminobenzylidene)-2,4-dioxo-3-[(5-phenylamine-1,3,4-thiadiazol-2-yl)methyl]thiazolidine

Selective Mono-acylation Strategies for Polyamines

The acylation of polyamines with acyl chlorides is a fundamental reaction for the synthesis of amides. However, achieving selective mono-acylation can be challenging due to the high nucleophilicity of the amino groups, which often leads to di- or poly-acylated products. This compound readily reacts with amines to form the corresponding amides. For instance, its reaction with various 1,2,4-triazole derivatives in anhydrous dioxane in the presence of triethylamine yields the corresponding N-acylated triazoles. researchgate.netnih.gov This demonstrates the general reactivity of the acetyl chloride towards nitrogen nucleophiles.

For selective mono-acylation of polyamines, several strategies can be employed. One effective method involves the use of a temporary protecting group for one of the amino functionalities. A particularly green and efficient approach utilizes carbon dioxide as a transient protecting group for one of the amine groups in a diamine. researchgate.net This in-situ formation of a carbamate (B1207046) renders one of the amino groups less nucleophilic, thereby allowing for the selective acylation of the unprotected amine. After the mono-acylation is complete, the carbamate can be easily removed to regenerate the free amino group. While this strategy has not been specifically reported with this compound, it represents a viable and attractive method for achieving selective mono-acylation with this and other acyl chlorides.

Another approach to favor mono-acylation is to use a large excess of the polyamine relative to the acyl chloride. This statistical control, however, can be inefficient in terms of atom economy and may require challenging purification procedures to separate the mono-acylated product from the unreacted polyamine.

Reactivity with Oxygen-Containing Nucleophiles

This compound readily undergoes esterification with alcohols and phenols to form the corresponding esters. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the oxygen atom of the hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the elimination of hydrogen chloride.

The esterification of phenols with derivatives of this compound has been demonstrated in the synthesis of a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives. In these syntheses, (2,4-dioxothiazolidin-5-yl)acetyl chloride or its ylidene analogue is reacted with various substituted 5-(hydroxybenzylidene) derivatives of thiazolidine-2,4-dione, rhodanine (B49660), and 2-thiohydantoin (B1682308) to yield the corresponding esters. nih.gov

The reaction with simple alcohols, such as benzyl (B1604629) alcohol, is also expected to proceed efficiently. A general protocol for the uncatalyzed esterification of alcohols with acetyl chloride under solvent-free conditions has been described, which can be adapted for this compound. nih.govechemi.com In a typical procedure, the alcohol is treated with the acyl chloride, and the reaction is stirred, often at room temperature or with gentle heating, until completion. The hydrogen chloride byproduct is often removed by a stream of inert gas or by the addition of a non-nucleophilic base.

Table 2: Examples of Esters Synthesized from (2,4-Dioxo-thiazolidin-5-yl)acetyl Chloride and Phenolic Compounds

Phenolic ReactantEster ProductYield (%)Melting Point (°C)
3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate77238-240
4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate73248-250
4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate86230-233
2-chloro-4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl2-chloro-4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate80234-236
2-bromo-4-[(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl2-bromo-4-[(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate82258-260

Carbon-Carbon Bond Forming Reactions

The Acyl Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of ketones from acyl chlorides and organoboron compounds, catalyzed by a palladium complex. nih.govnsf.gov This reaction offers a versatile and functional group tolerant alternative to traditional methods of ketone synthesis, such as Friedel-Crafts acylation or the use of organometallic reagents.

The catalytic cycle of the Acyl Suzuki-Miyaura reaction is generally understood to involve three key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the acyl chloride, forming a palladium(II) acyl chloride complex.

Transmetalation: The organoboron reagent, typically a boronic acid or a boronate ester, undergoes transmetalation with the palladium(II) complex. This step usually requires the presence of a base to activate the boronic acid.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the ketone product and regenerate the palladium(0) catalyst.

While there are no specific examples in the reviewed literature of this compound being used in an Acyl Suzuki-Miyaura reaction, its structure as an acyl chloride suggests that it would be a viable substrate for this transformation. The reaction would be expected to proceed with a range of aryl and vinyl boronic acids to produce the corresponding ketones bearing the 2,4-dioxo-thiazolidin-5-yl-acetyl moiety. The choice of palladium catalyst, ligand, base, and solvent would be crucial for optimizing the reaction conditions.

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. organic-chemistry.org The reaction typically employs an acyl chloride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage to generate the acylium ion. This acylium ion then acts as the electrophile and is attacked by the electron-rich aromatic ring. The subsequent loss of a proton from the intermediate carbocation restores the aromaticity of the ring and yields the aryl ketone product.

This compound possesses the necessary functional group to participate in Friedel-Crafts acylation. In principle, it could be reacted with various aromatic and heteroaromatic compounds in the presence of a Lewis acid catalyst to afford the corresponding aryl or heteroaryl ketones. The success of the reaction would depend on the reactivity of the aromatic substrate, with electron-rich aromatic systems being more favorable.

Furthermore, intramolecular Friedel-Crafts acylation is a powerful strategy for the synthesis of cyclic ketones. masterorganicchemistry.com If the thiazolidinedione ring of a derivative of this compound were attached to a suitable aromatic moiety, an intramolecular cyclization could potentially be induced to form a fused ring system. However, specific experimental data for either intermolecular or intramolecular Friedel-Crafts acylation with this compound is not available in the surveyed literature.

Radical Acylation Methodologies

The introduction of an acyl group via a radical pathway offers a powerful alternative to traditional polar-driven acylation reactions. While specific studies on the radical acylation of this compound are not extensively documented in the reviewed literature, the principles of radical chemistry allow for the exploration of potential reaction pathways. Acyl radicals are typically generated from various precursors, including aldehydes, carboxylic acids, anhydrides, and acyl chlorides, through processes induced by light, radical initiators, or photoredox catalysis. mdpi.com

Visible light photoredox catalysis has emerged as a mild and efficient method for generating acyl radicals from acyl chlorides. mdpi.com This methodology could potentially be applied to this compound for the formation of C-C bonds with a variety of substrates. For instance, the photo-redox catalyzed oxidative cleavage of related compounds like hydrazides can lead to the in-situ formation of acyl radicals, which then couple with N-heterocycles in a Minisci-type reaction. nih.gov Such a strategy could offer a greener alternative to traditional methods that often require harsh conditions. nih.gov

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound, featuring a reactive acyl chloride tethered to a heterocyclic core, presents opportunities for intramolecular reactions to construct fused heterocyclic systems.

Intramolecular Schmidt Reactions for Fused Heterocycles

The intramolecular Schmidt reaction of acyl chlorides with alkyl azides is a powerful tool for the synthesis of nitrogen-containing heterocycles. nih.govacs.org This reaction typically proceeds through the in-situ generation of an ω-azido acyl chloride, which then undergoes intramolecular rearrangement to form an N-acyliminium ion intermediate. This intermediate can be trapped by an internal nucleophile, such as an aromatic ring or an alkene, to afford fused polycyclic lactams. acs.orgnih.govacs.org

While direct examples involving this compound are not available, a hypothetical reaction could involve a derivative of this compound bearing an azidoalkyl substituent on the nitrogen atom of the thiazolidinedione ring. Upon activation, the acyl chloride could undergo an intramolecular Schmidt reaction, leading to the formation of a novel fused heterocyclic system. The efficiency of such a transformation would depend on the length and nature of the tether connecting the azide (B81097) and the acyl chloride.

Catalytic Aza-Nazarov Cyclization with Acyl Chlorides

The aza-Nazarov cyclization is a valuable method for the construction of five-membered nitrogen-containing rings. nih.gov This reaction can be initiated by the reaction of an α,β-unsaturated acyl chloride with an imine to generate an N-acyliminium ion, which then undergoes a 4π-electrocyclization. beilstein-journals.org Catalytic variants of this reaction have been developed, often employing silver salts as anion exchange agents. beilstein-journals.org

For this compound to participate in an aza-Nazarov type cyclization, it would first need to be converted into an α,β-unsaturated derivative. This could potentially be achieved through a variety of synthetic methods. The resulting unsaturated acyl chloride could then react with an appropriate imine to initiate the cyclization cascade, leading to the formation of a novel spirocyclic or fused heterocyclic system incorporating the thiazolidinedione moiety. The stereochemical outcome of such a reaction would be of significant interest.

Reactivity Profiles in Diverse Reaction Media

The reactivity of this compound is significantly influenced by the reaction medium, owing to its highly reactive acyl chloride functional group.

Considerations for Reactions in Aqueous Environments

Acyl chlorides are well-known to be highly susceptible to hydrolysis. In the presence of water, this compound would readily react to form the corresponding carboxylic acid, 2-(2,4-dioxothiazolidin-5-yl)acetic acid, and hydrochloric acid. libretexts.org This reaction is typically rapid and exothermic. libretexts.org The mechanism involves nucleophilic attack of water on the electrophilic carbonyl carbon of the acyl chloride, followed by elimination of a chloride ion. libretexts.org

Due to this high reactivity with water, reactions involving this compound are almost exclusively carried out under anhydrous conditions to prevent the formation of the hydrolysis byproduct. The presence of even trace amounts of water can significantly reduce the yield of the desired acylated product.

Solid-State Reaction Conditions and Their Impact on Reactivity

Solid-state reactions offer a number of potential advantages, including reduced solvent waste and potentially different reactivity and selectivity compared to solution-phase reactions. While specific studies on the solid-state reactivity of this compound are limited, the general principles of solid-phase organic synthesis can be applied.

Advanced Applications in Organic Synthesis Enabled by 2,4 Dioxo Thiazolidin 5 Yl Acetyl Chloride

Role as a Strategic Building Block for Complex Heterocyclic Architectures

(2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride serves as a fundamental starting material for the synthesis of a wide array of complex heterocyclic systems. The high reactivity of the acetyl chloride moiety allows for facile reactions with various nucleophiles, leading to the formation of new amide and ester linkages. This reactivity is a cornerstone of its utility, enabling the straightforward incorporation of the 2,4-dioxo-thiazolidine core into larger, more complex structures.

Researchers have successfully employed this building block to construct novel heterocyclic frameworks. For instance, it has been reacted with 3-aminoquinazolin-4(3H)-ones to produce new quinazolin-4(3H)one-thiazolidin-2,4-dione hybrids. researchgate.net Similarly, its reaction with various 1,2,4-triazole (B32235) derivatives in the presence of triethylamine (B128534) yields corresponding N-acylated triazoles, demonstrating its utility in linking different heterocyclic rings. nih.govresearchgate.net These reactions underscore the compound's role in generating molecules with significant structural complexity, often with the goal of exploring their biological activities.

The synthesis of these architectures typically involves the reaction of this compound with a suitable amine or alcohol functional group on another heterocyclic precursor. The resulting products merge the structural features of both reactants, leading to novel chemical entities.

Table 1: Examples of Complex Heterocyclic Architectures Synthesized from this compound
ReactantResulting Heterocyclic ArchitectureReference
3-Aminoquinazolin-4(3H)-onesQuinazolin-4(3H)one-thiazolidin-2,4-dione hybrids researchgate.net
1,2,4-Triazole derivatives1-[(2,4-Dioxothiazolidin-5-yl)acetyl]-1,2,4-triazoles nih.govresearchgate.net
5-(Hydroxybenzylidene) derivatives of thiazolidine-2,4-dione, rhodanine (B49660), and 2-thiohydantoin (B1682308)Multi-core esters containing the thiazolidine-2,4-dione moiety nih.gov
Various aminothiazoles and aminobenzothiazolesN-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides researchgate.net

Facilitation of Multi-core Scaffold Construction and Hybrid Molecule Synthesis

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent strategy in medicinal chemistry. This compound is an ideal reagent for this approach, facilitating the construction of multi-core scaffolds and hybrid molecules. ump.edu.pl Its ability to act as a linker, covalently connecting different molecular frameworks, is central to this application.

A notable example is the synthesis of thiazolidine-2,4-dione-acridine hybrids. nih.gov In these syntheses, the thiazolidine-2,4-dione core is linked to an acridine (B1665455) moiety, another biologically important scaffold, to explore potential synergistic effects. nih.gov Similarly, the reaction of (2,4-dioxo-thiazolidin-5-yl)acetic acid chlorides with various hydroxybenzaldehydes and subsequent condensation with chlorophenylthiosemicarbazides leads to the formation of three-core hybrid compounds. nih.gov These complex molecules feature a central phenyl ring linking a thiazolidine-2,4-dione core to a chlorophenylthiosemicarbazone fragment. nih.gov

The synthesis of these hybrids often involves a multi-step approach where the acetyl chloride derivative is used to introduce the thiazolidinedione moiety onto a pre-existing molecular scaffold. This strategy allows for the systematic combination of different structural motifs, a key principle in the design of new therapeutic agents. semanticscholar.org

Preparation of Functionalized Derivatives for Further Chemical Transformations

Beyond its direct use in constructing complex final targets, this compound is instrumental in preparing functionalized intermediates that can undergo further chemical transformations. The acetyl chloride group can be converted into a variety of other functional groups, providing a handle for subsequent synthetic manipulations.

For example, its reaction with different hydroxybenzaldehydes in the presence of pyridine (B92270) yields formylphenyl (2,4-dioxothiazolidin-5-yl/ylidene) acetates. nih.gov The aldehyde group in these products serves as a reactive site for further reactions, such as condensation with thiosemicarbazides to form thiosemicarbazones. nih.gov This two-step process, where the acetyl chloride first forms an ester and the newly introduced aldehyde is then transformed, highlights the utility of the starting material in creating versatile intermediates.

Similarly, the reaction with 5-(hydroxybenzylidene) derivatives of other heterocyclic cores like rhodanine and 2-thiohydantoin produces ester-linked intermediates. nih.gov These products, which now contain a free N-H group on the newly introduced heterocycle and an active methylene (B1212753) group on the original thiazolidinedione, are primed for a variety of subsequent chemical modifications, such as N-alkylation or further condensation reactions.

Table 2: Functionalized Derivatives from this compound and Their Subsequent Transformations
ReactantIntermediate DerivativeSubsequent TransformationReference
HydroxybenzaldehydesFormylphenyl (2,4-dioxothiazolidin-5-yl)acetatesCondensation with thiosemicarbazides to form thiosemicarbazones nih.gov
5-(Hydroxybenzylidene)thiazolidine-2,4-dioneEster-linked bis-thiazolidine-2,4-dioneFurther modification at N-H or active methylene positions nih.gov
Amines (e.g., 1,2,4-triazole)Amide-linked derivativesPotential for further functionalization on the triazole ring nih.govresearchgate.net

Contributions to the Synthesis of Diverse Chemical Libraries

The generation of chemical libraries containing a multitude of structurally related compounds is essential for drug discovery and chemical biology. This compound is a valuable tool for diversity-oriented synthesis, enabling the rapid production of libraries of thiazolidine-2,4-dione derivatives. ump.edu.pl

By reacting the acetyl chloride with a panel of diverse amines or alcohols, chemists can systematically generate a large number of amides and esters. This parallel synthesis approach allows for the exploration of a broad chemical space around the thiazolidine-2,4-dione scaffold. For instance, a library of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives was synthesized by reacting the corresponding acid chlorides with a collection of 5-(hydroxybenzylidene) derivatives of thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin, resulting in dozens of novel compounds. nih.gov

Another study describes the synthesis of a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives. researchgate.net This was achieved by coupling the precursor acid with various 2-aminothiazole (B372263) and 2-aminobenzothiazole (B30445) building blocks. researchgate.net Such libraries are crucial for structure-activity relationship (SAR) studies, where systematic structural modifications are correlated with changes in biological activity to identify key pharmacophoric features. The straightforward and high-yielding reactions involving this compound make it an excellent reagent for these library synthesis efforts.

Computational and Theoretical Studies on 2,4 Dioxo Thiazolidin 5 Yl Acetyl Chloride

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and geometric structure of a molecule, providing a detailed picture of its stability and potential reactivity.

For (2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride, DFT calculations would be employed to optimize the molecular geometry, finding the most stable three-dimensional arrangement of its atoms. eie.gr This conformational analysis is crucial, as the molecule's shape dictates how it can interact with other reactants. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined for the lowest energy conformer.

Furthermore, these calculations reveal the electronic structure. The distribution of electrons is visualized through Molecular Electrostatic Potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov For an acetyl chloride, the carbonyl carbon of the acetyl group is expected to be highly electrophilic, a key feature for its reactivity.

Other critical parameters derived from these calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.govjmchemsci.com A smaller gap generally implies higher reactivity.

Table 1: Representative Quantum Chemical Parameters for this compound (Illustrative Data) This table presents typical data that would be obtained from DFT calculations. The values are illustrative and not from a specific published study on this exact molecule.

ParameterCalculated ValueSignificance
EHOMO-7.2 eVIndicates electron-donating capability.
ELUMO-1.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.7 eVRelates to chemical reactivity and stability.
Dipole Moment3.8 DMeasures the polarity of the molecule.
C=O Bond Length (acetyl)1.20 ÅReflects the strength and reactivity of the carbonyl group.
C-Cl Bond Length1.80 ÅIndicates the lability of the chlorine atom as a leaving group.

In-depth Reaction Mechanism Elucidation via Computational Modeling

Computational modeling allows for the detailed investigation of reaction pathways, providing insights into the step-by-step process by which reactants are converted into products. This is particularly useful for highly reactive and potentially unstable compounds like this compound.

A primary goal of mechanistic studies is to identify the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS reveals the geometry of the molecules as bonds are being broken and formed. For a reaction involving this compound, such as its amidation with a primary amine, computational methods can be used to locate the tetrahedral intermediate and the subsequent transition states for the collapse of this intermediate.

Transition state searching algorithms are employed to find these critical points on the potential energy surface. Once a potential TS structure is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. This analysis confirms that the structure is indeed a saddle point connecting reactants and products.

By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed. This profile visualizes the energy changes that occur throughout the reaction. The height of the energy barrier from the reactants to the transition state is the activation energy (Ea).

The activation energy is a key determinant of the reaction rate. A higher activation energy implies a slower reaction. By comparing the activation energies for different possible pathways, computational models can predict which reaction is kinetically favored. For example, in a reaction with a multifunctional nucleophile, the energy profiles for attack at different sites can be calculated to predict regioselectivity.

Table 2: Illustrative Energy Profile for the Reaction of this compound with Methylamine This table provides an example of relative energies calculated for a hypothetical reaction pathway. Values are for illustrative purposes.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsAcetyl chloride + Methylamine0.0
TS1Transition state for formation of tetrahedral intermediate+12.5
IntermediateTetrahedral intermediate-8.0
TS2Transition state for collapse of intermediate+10.0
ProductsAmide + HCl-25.0

Prediction of Chemical Reactivity and Selectivity in Novel Transformations

The electronic parameters obtained from quantum chemical calculations are instrumental in predicting the reactivity of this compound in new, unexplored reactions. Frontier Molecular Orbital (FMO) theory, for instance, suggests that reactivity is often governed by the interaction between the HOMO of one reactant and the LUMO of another.

The highly electrophilic nature of the acetyl chloride's carbonyl carbon, identified by its large positive partial charge and its significant contribution to the LUMO, makes it a prime target for nucleophilic attack. Computational models can be used to screen a variety of nucleophiles and predict the feasibility of a reaction. By comparing the HOMO energies of different nucleophiles, one can estimate their relative reactivity towards the acetyl chloride.

Furthermore, in cases where the reacting partner has multiple nucleophilic sites, computational analysis can predict the selectivity. By modeling the transition states for attack at each site, the corresponding activation energies can be calculated. The pathway with the lower activation energy will be the preferred one, thus determining the regioselectivity of the reaction. This predictive power is a cornerstone of modern chemical research, enabling the design of efficient and selective synthetic routes.

Structure-Reactivity Relationship (SAR) Studies for Derived Compounds (Computational Aspects)

While Structure-Activity Relationship (SAR) studies are common in medicinal chemistry, the same principles apply to understanding structure-reactivity. For derivatives of this compound, computational methods can establish quantitative relationships between molecular structure and chemical reactivity. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com

In a computational SAR study, a series of derivatives would be created in silico by modifying specific parts of the molecule, for example, by adding different substituents to the thiazolidinedione ring. For each of these virtual compounds, a set of molecular descriptors is calculated. These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume), and hydrophobic descriptors (e.g., LogP).

A statistical model, such as multiple linear regression, is then built to correlate these descriptors with a measure of reactivity (which could be an experimentally determined reaction rate or a computationally derived activation energy). mdpi.com A successful QSAR model can identify which molecular features are most influential in controlling reactivity. For instance, a model might show that electron-withdrawing substituents on the thiazolidinedione ring increase the electrophilicity of the acetyl carbonyl carbon, thereby increasing the reaction rate with nucleophiles. nih.gov

Table 3: Illustrative QSAR Data for Reactivity of Substituted Thiazolidinedione Derivatives This table shows a hypothetical dataset that could be used to build a QSAR model, correlating molecular descriptors with reactivity.

Substituent (R) on TZD RingHOMO Energy (eV)LUMO Energy (eV)Charge on Carbonyl CLog(krelative)
-H-7.20-1.50+0.650.00
-CH3-7.15-1.45+0.63-0.15
-Cl-7.35-1.65+0.68+0.30
-NO2-7.60-1.90+0.72+0.85

In Silico Approaches for Rational Chemical Design and Synthesis Optimization

The ultimate goal of these computational studies is to facilitate the rational design of new molecules and to optimize their synthesis. mdpi.comijrpas.com In silico approaches integrate the insights gained from electronic structure calculations, mechanistic studies, and SAR models to guide experimental work, saving time and resources. bohrium.com

For chemical design, if the goal is to create a new derivative with a specific reactivity profile, the computational models can predict which modifications to the parent structure of this compound would achieve the desired outcome. For example, if a less reactive acylating agent is needed, the models can suggest substituents that would decrease the electrophilicity of the carbonyl carbon.

For synthesis optimization, computational modeling can help anticipate potential problems. By calculating the energy profiles for side reactions, chemists can understand the conditions under which unwanted byproducts might form. For instance, if the thiazolidinedione ring itself has reactive sites, modeling can determine if these might compete with the acetyl chloride group under certain reaction conditions. This allows for the selection of optimal temperatures, solvents, and catalysts to maximize the yield of the desired product. This synergy between computational prediction and experimental execution is a powerful paradigm in modern chemical synthesis.

Analytical Methodologies for Research and Characterization of 2,4 Dioxo Thiazolidin 5 Yl Acetyl Chloride

Challenges Associated with the Characterization of Highly Reactive Acyl Chlorides

(2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride belongs to the acyl chloride class of compounds, which are known for their high reactivity. chemguide.co.uktutorchase.com This reactivity is the primary source of analytical challenges. The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing chloride atom, makes the molecule susceptible to nucleophilic attack by various reagents, including atmospheric moisture. tutorchase.comreddit.com

Key analytical challenges include:

Hydrolytic Instability: Acyl chlorides react readily, and often violently, with water to form the corresponding carboxylic acid. chemguide.co.ukamericanpharmaceuticalreview.com This rapid hydrolysis means that exposure to atmospheric moisture, or the use of aqueous or protic solvents during sample preparation and analysis, can lead to the rapid degradation of this compound into 2-(2,4-dioxothiazolidin-5-yl)acetic acid. This complicates obtaining an accurate profile of the parent compound.

Decomposition During Analysis: Standard chromatographic techniques like Gas Chromatography (GC) or direct High-Performance Liquid Chromatography (HPLC) analysis can be problematic. google.com The high temperatures used in GC can cause decomposition, while direct injection in HPLC can lead to on-column reactions with residual water or polar mobile phases, resulting in erroneous data. google.com

Matrix Interferences: In synthetic reaction mixtures, the presence of other nucleophiles, such as alcohols or amines, can lead to the formation of various byproducts (esters, amides), further complicating the analytical separation and quantification of the target acyl chloride. americanpharmaceuticalreview.com

Safety and Handling: The reactivity of acyl chlorides also poses handling challenges. Their reaction with moisture can release corrosive hydrogen chloride gas, requiring controlled environments for sample preparation and analysis. chemguide.co.uk

Due to these issues, direct analysis is often unreliable, necessitating indirect methods for accurate characterization. americanpharmaceuticalreview.com

Derivatization Strategies for Enhanced Analytical Tractability

To overcome the inherent instability of this compound, derivatization is a widely employed strategy. americanpharmaceuticalreview.com This involves converting the highly reactive acyl chloride into a more stable, readily analyzable derivative. This approach not only enhances stability for chromatographic analysis but can also introduce a chromophore to improve detection by UV-Vis spectroscopy. americanpharmaceuticalreview.com

A common and straightforward derivatization technique is esterification. By reacting this compound with an alcohol, typically a simple one like methanol (B129727), it is converted into its corresponding methyl ester. americanpharmaceuticalreview.com

Reaction: this compound + CH₃OH → Methyl 2-(2,4-dioxothiazolidin-5-yl)acetate + HCl

This resulting ester is significantly more stable than the parent acyl chloride and is amenable to analysis by reverse-phase HPLC without significant degradation. americanpharmaceuticalreview.com This method is effective for quantifying the acyl chloride by measuring the amount of ester formed.

Amidation, the reaction of an acyl chloride with ammonia (B1221849) or a primary/secondary amine, is another effective derivatization strategy. fishersci.itlibretexts.org This reaction is typically rapid and results in the formation of a stable amide. fishersci.it

Reaction: this compound + R-NH₂ → N-substituted 2-(2,4-dioxothiazolidin-5-yl)acetamide + HCl

The resulting amides are stable compounds that can be characterized using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, to confirm the structure of the original acyl group. ccspublishing.org.cn The formation of the amide bond can be confirmed by Fourier-transform infrared spectroscopy (FTIR), observing the disappearance of the acyl chloride carbonyl stretch and the appearance of the amide carbonyl stretch at a different wavenumber. nih.gov

For trace analysis and enhanced detection sensitivity, specific derivatizing reagents that introduce a strong chromophore are utilized. Nitrophenylhydrazines, particularly 2-nitrophenylhydrazine (B1229437), have proven to be highly effective for the analysis of acyl chlorides. researchgate.netnih.govbohrium.com

The reaction of this compound with 2-nitrophenylhydrazine yields a stable derivative with strong UV absorbance at a higher wavelength (around 395 nm). researchgate.netnih.gov This spectral shift is crucial as it moves the detection wavelength away from the region where most drug substances and synthetic intermediates absorb, thereby minimizing matrix interference and enhancing the specificity and sensitivity of the analysis. researchgate.netbohrium.com Method validation studies for this approach have demonstrated detection limits in the range of 0.01–0.03 μg/mL for various acyl chlorides. researchgate.netnih.gov

Derivatization StrategyReagent ExampleProductAnalytical Advantage
Esterification MethanolMethyl EsterIncreased stability for RP-HPLC analysis. americanpharmaceuticalreview.com
Amidation Ammonia, AminesAmideForms stable products for spectroscopic characterization (NMR, MS, IR). ccspublishing.org.cnnih.gov
Chromophore Labeling 2-NitrophenylhydrazineNitrophenylhydrazideCreates a highly UV-active derivative for sensitive and specific HPLC-UV detection, minimizing matrix effects. google.comresearchgate.net

Advanced Chromatographic Techniques for Purity Assessment and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of derivatized this compound. bohrium.com A reverse-phase HPLC (RP-HPLC) method, typically employing a C18 column, is used to separate the stable derivative from impurities and unreacted starting materials. bohrium.compensoft.net

A typical HPLC method for analyzing the 2-nitrophenylhydrazine derivative would involve the following conditions, as adapted from general methods for acyl chloride analysis: researchgate.netbohrium.com

ParameterConditionPurpose
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides robust separation of non-polar to moderately polar compounds. bohrium.compensoft.net
Mobile Phase Gradient elution with Acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer)Allows for the effective elution and separation of a range of components with varying polarities. pensoft.net
Detector UV/Vis or Diode-Array Detector (DAD)DAD is used for monitoring the eluent at specific wavelengths (e.g., 395 nm for nitrophenylhydrazine (B1144169) derivatives) to ensure specificity and peak purity. google.com
Flow Rate ~1.0 mL/minA standard flow rate for analytical separations. pensoft.net
Derivatization Conditions Reaction with 2-nitrophenylhydrazine in acetonitrile at room temperature for ~30 minutes. researchgate.netnih.govOptimized to ensure complete and stable derivative formation prior to injection. bohrium.com

This validated HPLC method allows for the precise quantification and purity assessment of this compound by measuring its derivatized form. It provides high specificity and sensitivity, making it suitable for quality control in synthetic processes. google.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of this compound by GC presents significant challenges due to its chemical nature. Acyl chlorides are highly reactive and susceptible to hydrolysis with trace amounts of water and can react with active sites (e.g., free silanol (B1196071) groups) on GC columns and liners. Furthermore, the thiazolidinone moiety may lack sufficient thermal stability for typical GC operating temperatures, potentially leading to on-column degradation and inaccurate results.

Potential challenges and strategies include:

Thermal Decomposition : The compound may decompose in the high-temperature environment of the GC inlet and column. A potential strategy to mitigate this is to use lower injection port and oven temperatures, though this may compromise chromatographic efficiency.

Reactivity : The acetyl chloride group can react with the stationary phase of the column. Using a highly inert column phase is essential to minimize these interactions.

Derivatization : A more viable approach for GC analysis involves converting the reactive acetyl chloride into a more stable and volatile derivative. For instance, reaction with an alcohol (e.g., methanol or ethanol) would yield the corresponding ester. This stable derivative could then be readily analyzed by GC to indirectly quantify the parent compound.

Due to these challenges, GC is not typically the preferred method for the direct analysis of reactive acyl chlorides like this compound without derivatization.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) serves as a valuable alternative to both gas and liquid chromatography, combining benefits from both techniques. teledynelabs.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which possesses low viscosity and high diffusivity, allowing for fast and efficient separations at lower temperatures than GC. wikipedia.org

For a thermally sensitive and potentially reactive molecule like this compound, SFC offers distinct advantages:

Low Operating Temperatures : SFC analysis can be conducted at near-ambient temperatures, which significantly reduces the risk of thermal degradation of the analyte.

Reduced Solvent Usage : The primary mobile phase, CO2, is non-toxic and easily removed post-analysis, making SFC a "greener" analytical technique. mdpi.com

Versatility : By adding polar co-solvents (modifiers) like methanol to the CO2 mobile phase, the polarity of the mobile phase can be tuned to elute a wide range of compounds, including moderately polar heterocycles.

While specific SFC methods for this compound are not extensively documented in the literature, the technique has been successfully applied to the analysis of other heterocyclic compounds and thermally labile molecules, suggesting its high potential for this application. mdpi.commnishioka.com

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for the definitive identification and characterization of chemical compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is arguably the most suitable technique for the direct analysis of this compound. The separation occurs in the liquid phase at ambient temperature, circumventing the issues of thermal instability. A reversed-phase HPLC method using a C18 column with a mobile phase of water and acetonitrile (often with a small amount of acid like formic acid to improve peak shape) would be a typical starting point. Coupling the LC to a mass spectrometer with an electrospray ionization (ESI) source would allow for the sensitive detection and mass confirmation of the compound. The use of high-purity, LC-MS grade solvents is crucial to avoid the formation of adducts and to minimize background noise, ensuring high sensitivity. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) : As with standalone GC, direct GC-MS analysis of this compound is problematic due to its reactivity and thermal lability. mnishioka.com However, GC-MS is an excellent method for analyzing the stable derivatives of the compound. For example, if the acetyl chloride is converted to a methyl ester, GC-MS can provide both the retention time for identification and a mass spectrum to confirm the structure of the derivative, thereby verifying the original compound's presence.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are essential for confirming the molecular structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Based on data from structurally similar thiazolidinone derivatives, the expected NMR signals for this compound can be predicted. researchgate.netnih.gov

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the protons in the (thiazolidin-5-yl)-acetyl moiety. The methylene (B1212753) protons (CH₂) adjacent to the acetyl chloride carbonyl group would likely appear as a doublet of doublets, as would the methine proton (CH) on the thiazolidinone ring, due to coupling with each other. A broad singlet for the N-H proton of the thiazolidinone ring is also expected.

¹³C NMR : The carbon NMR spectrum provides information about the carbon framework. Key signals would include those for the two carbonyl carbons of the thiazolidinone ring, the carbonyl carbon of the acetyl chloride group (which would be expected at a distinct chemical shift), and the carbons of the CH and CH₂ groups.

Table 1: Predicted NMR Chemical Shifts for this compound Data is predicted based on analysis of structurally related compounds. researchgate.netnih.gov

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Thiazolidinone NH~12.0 (broad singlet)-
Thiazolidinone C=O-~172-175
Thiazolidinone C=O-~167-169
Thiazolidinone CH~4.8 (multiplet)~47
Acetyl CH₂~3.5-4.0 (multiplet)~36
Acetyl Chloride C=O-~170

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at characteristic wavelengths. The IR spectrum of this compound is expected to show several key absorption bands.

Table 2: Characteristic IR Absorption Bands for this compound Data is predicted based on known values for similar functional groups. researchgate.netnist.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3200 - 3300
C-HStretching2850 - 3000
C=O (Acetyl Chloride)Stretching1780 - 1820
C=O (Amide/Imide)Stretching1680 - 1740
C-NStretching1350 - 1450
C-ClStretching600 - 800

The most diagnostic peak would be the high-frequency carbonyl stretch of the acetyl chloride group, which appears at a significantly higher wavenumber than the two carbonyl stretches of the thiazolidinone ring. researchgate.netnist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis. The molecular formula for this compound is C₅H₄ClNO₃S, corresponding to a molecular weight of approximately 193.61 g/mol . sigmaaldrich.comechemi.com

In a mass spectrum, one would expect to see:

Molecular Ion Peak (M⁺) : A peak corresponding to the intact molecule. Due to the presence of chlorine, this would appear as a characteristic isotopic pattern with peaks at m/z ~193 (for ³⁵Cl) and ~195 (for ³⁷Cl) in an approximate 3:1 ratio.

Major Fragments : Fragmentation of the molecular ion can provide structural clues. Likely fragmentation pathways would include the loss of a chlorine radical (M-Cl), the loss of the entire acetyl chloride side chain, or cleavage of the thiazolidinone ring.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a cornerstone of chemical characterization, providing the fundamental quantitative data required to verify the stoichiometric composition of a synthesized compound. For a novel or target molecule such as this compound, this analytical technique is indispensable for confirming its empirical and molecular formula. The process determines the mass percentage of each element within a pure sample, and these experimental values are then compared against the theoretically calculated percentages derived from the proposed chemical formula.

The molecular formula for this compound is established as C₅H₄ClNO₃S. echemi.comsigmaaldrich.com Based on this formula, the theoretical elemental composition can be precisely calculated. These theoretical values serve as the benchmark against which experimental results are measured. A close correlation between the experimental and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the structural integrity and purity of the synthesized compound. nih.gov

The determination of the elemental composition is most commonly achieved through combustion analysis. alevelchemistry.co.uk In this procedure, a small, accurately weighed sample of the compound is completely combusted in a stream of pure oxygen at high temperatures. The combustion converts the constituent elements into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides, and sulfur to sulfur dioxide (SO₂). alevelchemistry.co.ukpreparatorychemistry.com These gases are then passed through a series of detectors or absorption traps, which quantify each component. The percentage of chlorine is often determined by separate methods, such as titration, after the combustion process. Modern automated elemental analyzers can perform these measurements with high precision and accuracy on milligram-scale samples. libretexts.org

In the synthesis and characterization of various derivatives of thiazolidine-2,4-dione, elemental analysis is routinely reported as a definitive confirmation of the compounds' structures, alongside spectroscopic methods like NMR and IR. nih.govresearchgate.netmdpi.com Research findings consistently show that the experimentally determined percentages for carbon, hydrogen, and nitrogen in these classes of compounds are in excellent agreement with the calculated theoretical values, confirming the successful synthesis of the target molecules. nih.gov

Below is the theoretical elemental composition for this compound.

Table 1: Theoretical Elemental Composition of this compound Molecular Formula: C₅H₄ClNO₃S Molecular Weight: 193.61 g/mol

ElementSymbolAtomic Mass (amu)Moles in FormulaMass Contribution ( g/mol )Percentage (%)
CarbonC12.011560.05531.02
HydrogenH1.00844.0322.08
ChlorineCl35.453135.45318.31
NitrogenN14.007114.0077.23
OxygenO15.999347.99724.79
SulfurS32.06132.06016.56

Q & A

(Basic) What are the recommended laboratory methods for synthesizing (2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride?

Methodological Answer:
A common approach involves reacting 2-amino-thiazolidin-4-one derivatives with acetyl chloride under controlled conditions. For example, describes a reflux method using acetic acid and sodium acetate to synthesize analogous thiazolidinone derivatives. Adapting this protocol:

  • Combine 2,4-dioxo-thiazolidin-5-yl precursor (0.1 mol), sodium acetate (0.1 mol), and acetyl chloride (0.11 mol) in acetic acid.
  • Reflux for 3–5 hours under inert atmosphere to avoid hydrolysis.
  • Isolate the product via filtration and recrystallization from DMF/acetic acid .
    For improved yields, suggests using polar aprotic solvents (e.g., dimethylformamide) with crown ether catalysts (e.g., 18-crown-6) to enhance reactivity .

(Advanced) How does the acetyl chloride moiety influence the reactivity of thiazolidinone derivatives in nucleophilic acyl substitution?

Methodological Answer:
The acetyl chloride group acts as a highly electrophilic site due to the electron-withdrawing effects of the carbonyl and chlorine atoms ( ). This facilitates nucleophilic attack by amines, alcohols, or thiols. Key considerations:

  • Mechanistic Pathways : The reaction proceeds via a tetrahedral intermediate, with chloride acting as a leaving group ( ). Steric hindrance from the thiazolidinone ring may slow kinetics, requiring elevated temperatures (50–80°C) .
  • Solvent Effects : Anhydrous conditions (e.g., THF, dichloromethane) minimize competing hydrolysis, as shown in and . Catalytic bases (e.g., triethylamine) can neutralize HCl byproducts and drive reactions to completion .

(Basic) What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirm the presence of C=O stretches (thiazolidinone at ~1700 cm⁻¹, acetyl chloride at ~1800 cm⁻¹) and N–H bends (if applicable) .
  • ¹H/¹³C NMR : Identify protons adjacent to the acetyl group (δ 2.3–2.7 ppm for CH₃CO) and carbonyl carbons (δ 165–175 ppm) ( ).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of Cl⁻ or CO) .
  • X-ray Crystallography : For unambiguous structural confirmation, though the compound’s moisture sensitivity () requires rapid crystal growth under inert conditions.

(Advanced) How can researchers resolve contradictions in reported reaction yields during acylation with this compound?

Methodological Answer:
Yield discrepancies often arise from:

  • Moisture Contamination : Hydrolysis to acetic acid ( ) can be mitigated using molecular sieves or anhydrous solvents (e.g., THF stored over CaH₂) .
  • Catalyst Optimization : demonstrates that crown ethers (e.g., 18-crown-6) improve reaction efficiency in polar solvents by stabilizing intermediates .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions, while higher temperatures (reflux) may accelerate desired pathways but risk decomposition.

(Basic) What are critical handling and storage protocols for this compound?

Methodological Answer:

  • Storage : Store under inert gas (argon/nitrogen) at –20°C in sealed, amber glass vials to prevent photodegradation and hydrolysis ().
  • Handling : Use flame-resistant equipment () and personal protective gear (butyl rubber gloves, face shields) due to its corrosive nature ( ).
  • Waste Disposal : Neutralize residues with cold sodium bicarbonate before disposal in approved chemical waste containers .

(Advanced) What strategies enhance regioselectivity when acylating polyfunctional nucleophiles with this reagent?

Methodological Answer:

  • Protecting Groups : Temporarily block competing nucleophilic sites (e.g., –OH, –NH₂) using silyl or tert-butoxycarbonyl (Boc) groups ( ).
  • Solvent Polarity : Use low-polarity solvents (e.g., toluene) to favor less solvated, more reactive nucleophiles ( ).
  • Catalytic Additives : notes that Lewis acids (e.g., AlCl₃) can activate specific nucleophilic sites in aromatic systems via coordination .

(Basic) How is purity assessed post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time and peak symmetry indicate purity ( ).
  • Melting Point : Compare observed values (e.g., –112°C for acetyl chloride, ) to literature data.
  • TLC : Employ silica gel plates with ethyl acetate/hexane (3:7); visualize using UV or iodine staining .

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